2-Aminopyrimidin-5-ol
Overview
Description
2-Aminopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by an amino group at position 2 and a hydroxyl group at position 5 on the pyrimidine ring. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
2-Aminopyrimidin-5-ol, also known as 2-Amino-5-hydroxypyrimidine or 2-AMINO-5-PYRIMIDINOL, has been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that its primary targets could be the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that some 2-aminopyrimidines are active in low micromolar to submicromolar concentration , suggesting that they may interact with their targets at a molecular level to inhibit their growth or function.
Biochemical Pathways
Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound likely interferes with the life cycle or metabolic pathways ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .
Result of Action
The result of the action of this compound is the inhibition of the growth or function of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, as evidenced by its antitrypanosomal and antiplasmodial activities . This suggests that the compound may have potential therapeutic applications in the treatment of sleeping sickness and malaria.
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Cellular Effects
It has been found that some derivatives of 2-Aminopyrimidin-5-ol exhibit antitrypanosomal and antiplasmodial activities . These activities suggest that this compound and its derivatives may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that the compound is an endogenous metabolite , suggesting that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopyrimidin-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes multiple steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The process typically includes steps such as heating, cooling, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-Aminopyrimidin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleic acid analogs.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the hydroxyl group at position 5.
2-Amino-4-hydroxypyrimidine: Similar but with the hydroxyl group at position 4.
2-Amino-6-hydroxypyrimidine: Similar but with the hydroxyl group at position 6.
Uniqueness
2-Aminopyrimidin-5-ol is unique due to the specific positioning of the amino and hydroxyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and biological research .
Properties
IUPAC Name |
2-aminopyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYMOVCPYONOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590479 | |
Record name | 2-Aminopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143489-45-6 | |
Record name | 2-Aminopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-hydroxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?
A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with 2-amino-5-hydroxypyrimidine. [] This suggests that 2-amino-5-hydroxypyrimidine could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.
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